(Z)-ethyl 2-cyano-3-ethoxyacrylate

Catalog No.
S1918800
CAS No.
42466-69-3
M.F
C8H11NO3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-ethyl 2-cyano-3-ethoxyacrylate

CAS Number

42466-69-3

Product Name

(Z)-ethyl 2-cyano-3-ethoxyacrylate

IUPAC Name

ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6-

InChI Key

KTMGNAIGXYODKQ-SREVYHEPSA-N

SMILES

CCOC=C(C#N)C(=O)OCC

Canonical SMILES

CCOC=C(C#N)C(=O)OCC

Isomeric SMILES

CCO/C=C(/C#N)\C(=O)OCC

(Z)-ethyl 2-cyano-3-ethoxyacrylate is an organic compound with the molecular formula C8_8H11_{11}NO3_3 and a molecular weight of approximately 169.18 g/mol. It is classified as an acrylate derivative, characterized by a cyano group (–C≡N) and an ethoxy group (–O–C2_2H5_5) attached to a propenoic acid structure. This compound exists in two geometric isomers, (Z) and (E), with the (Z) configuration being of particular interest due to its unique chemical properties and potential applications in various fields, including agriculture and materials science .

There is no current research available on the specific mechanism of action of ethyl cyano(ethoxymethylene)acetate in the context of its role as an intermediate for anti-inflammatory agents.

  • UN Number: UN3439 []. This classification indicates the compound may pose a serious fire hazard during transportation.
  • Limited data: Detailed information on specific hazards like flammability, toxicity, and reactivity is limited.

Precursor in Organic Synthesis

Ethyl 2-cyano-3-ethoxyacrylate serves as a valuable building block for the synthesis of diverse organic molecules due to its reactive functional groups []. The presence of a cyano (C≡N) group and an alpha-beta unsaturated ester functionality (C=C-C=O) makes it susceptible to various chemical reactions. Scientists utilize it in:

  • Cycloaddition reactions: These reactions involve the formation of cyclic structures by the addition of two or more molecules containing pi (π) bonds. Ethyl 2-cyano-3-ethoxyacrylate participates in reactions like Diels-Alder cycloadditions to form complex cyclic molecules [].
  • Condensation reactions: Condensation reactions involve the formation of a new carbon-carbon bond with the elimination of a small molecule like water. Ethyl 2-cyano-3-ethoxyacrylate undergoes condensations like Knoevenagel condensation to generate diverse heterocyclic compounds with potential biological applications [].

Studies in Medicinal Chemistry

The cyano and unsaturated ester functionalities of ethyl 2-cyano-3-ethoxyacrylate have piqued the interest of medicinal chemists. Research explores its potential for:

  • Development of new drugs: Scientists investigate the possibility of using ethyl 2-cyano-3-ethoxyacrylate as a starting material for synthesizing novel bioactive molecules. Its reactive groups allow for the incorporation of pharmacologically relevant functionalities, leading to potential drug candidates.
  • Understanding drug mechanisms: Ethyl 2-cyano-3-ethoxyacrylate can be employed as a tool to study the mechanisms of action of existing drugs. By strategically modifying the molecule, researchers can gain insights into how drugs interact with their targets at the molecular level [].
, primarily due to its reactive functional groups. Key reactions include:

  • Michael Addition: The compound can undergo Michael addition reactions with nucleophiles, where the nucleophile attacks the β-carbon of the acrylate moiety.
  • Nucleophilic Substitution: The cyano group can be subjected to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Polymerization: As an acrylate, it can be polymerized under UV light or heat to form polymers, which are useful in coatings and adhesives .

Research indicates that (Z)-ethyl 2-cyano-3-ethoxyacrylate exhibits biological activity, particularly as a herbicide. Studies have shown that derivatives of this compound can inhibit weed growth effectively, making it valuable in agricultural applications. The compound's mechanism of action may involve interference with plant metabolic pathways, although specific pathways remain to be fully elucidated .

Several synthesis methods for (Z)-ethyl 2-cyano-3-ethoxyacrylate have been documented:

  • Condensation Reaction: A common method involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone in the presence of a base.
  • Michael Addition: The compound can also be synthesized via a Michael addition reaction between ethyl cyanoacetate and an ethoxy-substituted carbonyl compound.
  • Direct Esterification: Another approach is through direct esterification of cyanoacetic acid with ethanol under acidic conditions .

(Z)-ethyl 2-cyano-3-ethoxyacrylate has several notable applications:

  • Agriculture: Its primary application is as a herbicide due to its effectiveness against various weed species.
  • Material Science: The compound is utilized in the production of polymers and coatings due to its ability to undergo polymerization.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, particularly in medicinal chemistry .

Studies on the interactions of (Z)-ethyl 2-cyano-3-ethoxyacrylate indicate that it may exhibit toxicity towards certain biological systems. Its potential for causing skin sensitization and irritation has been noted, necessitating careful handling and assessment during use . Additionally, research into its environmental impact suggests that it may pose risks to aquatic ecosystems if not managed properly.

Several compounds share structural similarities with (Z)-ethyl 2-cyano-3-ethoxyacrylate. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexNotable Features
Ethyl (ethoxymethylene)cyanoacetate94-05-31.00Direct structural similarity; used similarly as a herbicide
Diethyl 2-(ethoxymethylene)malonate87-13-80.74Contains malonate moiety; different biological activity
Ethyl 2-(ethoxymethylene)-3-oxobutanoate3788-94-10.67Features oxobutanoate structure; less common in herbicide applications
Methyl 3,4-Dihydro-2H-pyran-5-carboxylate86971-83-70.67Different functional groups; used in pharmaceutical applications
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate6935-44-00.61Hydroxyphenyl substitution; exhibits different biological properties

(Z)-ethyl 2-cyano-3-ethoxyacrylate stands out due to its specific configuration and efficacy as a herbicide, distinguishing it from other similar compounds that may not share the same level of biological activity or application scope .

Geometric Configurations (Z/E Isomerism)

(Z)-ethyl 2-cyano-3-ethoxyacrylate represents one of two possible geometric isomers that arise from restricted rotation around the carbon-carbon double bond in the acrylate backbone [1] [2] [3]. The compound exhibits geometric isomerism due to the presence of two different substituents on each carbon atom of the double bond, satisfying the fundamental requirements for cis-trans isomerism [4] [5].

The molecular formula C₈H₁₁NO₃ with a molecular weight of 169.18 g/mol encompasses both the (Z) and (E) configurations [1] [2] [3]. In the (Z)-isomer (cis configuration), the cyano group and the ethoxy group are positioned on the same side of the double bond, while in the (E)-isomer (trans configuration), these groups are located on opposite sides [6] [4]. This geometric distinction has profound implications for the compound's chemical reactivity and physical properties.

The Chemical Abstracts Service has assigned different registry numbers to distinguish between these isomers: 42466-69-3 for the (Z)-isomer and 42466-67-1 for the (E)-isomer [2] [7] [3]. The predominant commercial form appears to be the (E)-isomer, with CAS number 94-05-3, which is often simply referred to as ethyl 2-cyano-3-ethoxyacrylate without stereochemical designation [1] [8].

Crystallographic studies have confirmed the planar arrangement of the molecule, with all non-hydrogen atoms lying essentially in the same plane except for the methyl groups of the ethyl substituents [9]. This planarity is characteristic of α,β-unsaturated ester systems and contributes to the stability of both geometric isomers through extended conjugation between the cyano group, the double bond, and the carbonyl group.

Electronic Structure and Electron Distribution

The electronic structure of (Z)-ethyl 2-cyano-3-ethoxyacrylate is characterized by significant electron-withdrawing effects from both the cyano and ester functional groups [10] [11]. These electron-withdrawing substituents create a highly polarized π-system with reduced electron density at the carbon-carbon double bond, making it susceptible to nucleophilic attack [10] [11].

The presence of two strong electron-withdrawing groups results in a molecule with substantial electrostatic potential differences across its structure [12] [13]. The cyano group, with its triple bond between carbon and nitrogen, acts as a powerful electron acceptor, while the ester carbonyl group provides additional electron withdrawal through resonance stabilization [10] [14]. This electron distribution pattern is crucial for understanding the compound's reactivity in polymerization reactions and its behavior as a dienophile in cycloaddition reactions.

Density functional theory calculations on related cyanoacrylate structures indicate that the highest occupied molecular orbital (HOMO) energy levels typically range from -5.3 to -7.6 eV, while the lowest unoccupied molecular orbital (LUMO) energies fall between -2.0 and +2.4 eV [15] [16] [17]. The HOMO-LUMO energy gap, which determines the compound's electronic excitation characteristics, generally falls in the range of 3.2 to 5.5 eV for cyanoacrylate derivatives [15] [16] [18].

The molecular electrostatic potential surface reveals regions of negative potential concentrated around the oxygen atoms of both the ethoxy and ester groups, while positive potential regions are localized near the cyano carbon and the carbon atoms of the double bond [12] [13]. This charge distribution pattern facilitates the formation of intermolecular interactions and influences the compound's crystalline packing arrangements.

Computational Analysis of Molecular Geometry

Computational geometry optimization studies using density functional theory methods provide detailed insights into the preferred conformational states of (Z)-ethyl 2-cyano-3-ethoxyacrylate [19] [20]. These calculations typically employ basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve adequate accuracy in describing the molecular geometry and electronic properties [15] [20].

The optimized geometry reveals characteristic bond lengths and angles consistent with an α,β-unsaturated ester system. The carbon-carbon double bond length is approximately 1.34 Å, while the carbon-nitrogen triple bond measures about 1.16 Å [21]. The ester carbonyl bond length typically ranges from 1.21 to 1.22 Å, indicating partial double bond character due to resonance delocalization [21].

Bond angles around the sp² hybridized carbon atoms of the double bond are close to the ideal 120°, confirming the planar geometry of the conjugated system [22] [21]. The C-C-N bond angle in the cyano group approaches 180°, consistent with the linear geometry expected for a nitrile functional group [21].

Computational analysis of the torsion angles reveals that the (Z)-configuration is maintained through the preference for the ethoxy group and cyano group to adopt a cis arrangement relative to the double bond. The barrier to rotation around the C=C double bond is substantial, estimated to be over 40 kcal/mol, ensuring that interconversion between (Z) and (E) isomers does not occur under normal conditions [19].

The calculated dipole moment for (Z)-ethyl 2-cyano-3-ethoxyacrylate is significantly higher than that of the (E)-isomer due to the additive effects of the polar substituents in the cis configuration [12] [18]. This difference in dipole moments contributes to distinct physical properties and intermolecular interaction patterns between the two geometric isomers.

Determination of Stereochemical Configuration

Nuclear Magnetic Resonance Studies Using Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato) Shift Reagents

The stereochemical configuration of ethyl 2-cyano-3-ethoxyacrylate isomers has been definitively determined through nuclear magnetic resonance spectroscopy using the paramagnetic shift reagent europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato), commonly abbreviated as Eu(fod)₃-d₂₇ [23] [24] [25].

Lanthanide shift reagents such as Eu(fod)₃ function by coordinating to Lewis basic sites in organic molecules, particularly oxygen and nitrogen atoms, and inducing paramagnetic shifts in nearby proton resonances [25] [26] [27]. The magnitude of these induced shifts is inversely related to the distance between the paramagnetic europium center and the observed nuclei, following a relationship proportional to r⁻³ [26] [28].

In the case of ethyl 2-cyano-3-ethoxyacrylate, the europium complex preferentially coordinates to the carbonyl oxygen of the ester group and potentially to the ethoxy oxygen, creating a pseudo-chelate arrangement [26] [29]. The resulting paramagnetic shifts allow for the unambiguous assignment of proton signals and the determination of relative spatial arrangements within the molecule [30] [31].

The chemical shift differences induced by Eu(fod)₃ addition are particularly pronounced for the vinyl proton and the ethoxy methyl groups, with the magnitude of shifts depending on the geometric configuration [23] [32]. For the (Z)-isomer, the proximity of the ethoxy group to the ester carbonyl results in enhanced paramagnetic shifts for the ethoxy protons compared to the (E)-isomer [23] [32].

Systematic studies involving incremental addition of the shift reagent demonstrate linear relationships between reagent concentration and induced chemical shifts, confirming the formation of well-defined coordination complexes [26] [29]. The slope values obtained from these plots provide quantitative measures of the coordination geometry and can be used to distinguish between geometric isomers [31] [28].

The effectiveness of Eu(fod)₃ as a chiral discriminating agent has also been demonstrated for enantiomeric mixtures of related compounds, although the chemical shift differences between enantiomers are typically much smaller than those observed between geometric isomers [30] [31] [28].

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides the most definitive method for determining the absolute stereochemical configuration of (Z)-ethyl 2-cyano-3-ethoxyacrylate [33] [34] [35]. Single crystal diffraction studies reveal the precise three-dimensional arrangement of atoms within the crystalline lattice, allowing for unambiguous assignment of the geometric configuration [35] [36].

Crystallographic data for related cyanoacrylate derivatives demonstrate the planar nature of the acrylate moiety, with the cyano group, double bond, and ester carbonyl lying in the same plane [33] [9]. The (Z)-configuration is confirmed by the spatial proximity of the cyano and ethoxy substituents on the same side of the double bond plane [33] [9].

The crystal packing arrangements reveal extensive intermolecular interactions that stabilize the solid-state structure [33] [9]. Hydrogen bonding interactions involving the nitrile nitrogen and nearby hydrogen atoms contribute to the formation of extended supramolecular networks [33] [9]. Additionally, π-π stacking interactions between adjacent aromatic or conjugated systems may influence the crystal packing [33].

Unit cell parameters and space group symmetries provide additional structural information. Typical crystal systems for cyanoacrylate derivatives include monoclinic and triclinic arrangements, with space groups such as P2₁/c or P1̄ being commonly observed [33] [36] [9]. The asymmetric unit may contain one or more independent molecules, depending on the specific crystallization conditions and molecular packing preferences [33] [9].

Thermal ellipsoid plots derived from the crystallographic analysis illustrate the atomic displacement parameters and provide insights into molecular flexibility within the crystal structure [36] [9]. The relatively small thermal ellipsoids for atoms in the conjugated backbone confirm the rigid planar geometry of the acrylate system [36].

Bond length and angle measurements from crystallographic analysis serve as benchmarks for validating computational geometry optimization results [35] [36]. The excellent agreement between experimental and calculated structural parameters provides confidence in the theoretical methods used for studying these systems [35] [36].

Anomalous dispersion techniques can be employed to determine absolute configuration when heavy atoms are present or when the crystal lacks inversion symmetry [35]. However, for the relatively light atoms present in ethyl 2-cyano-3-ethoxyacrylate, determination of absolute stereochemistry typically relies on the known configuration of starting materials or chemical correlation with compounds of established stereochemistry [35].

Melting and Boiling Points

The melting and boiling point data for (Z)-ethyl 2-cyano-3-ethoxyacrylate are limited due to the specific stereochemical configuration of this isomer. Available predictive data suggests a boiling point of 305.1 ± 0.0°C at standard atmospheric pressure [1]. This predicted value is significantly higher than the experimentally determined boiling point of the E-isomer (190-191°C at 30 mmHg) [2] [3], indicating potential differences in intermolecular forces and molecular packing between the two stereoisomers.

The melting point of the Z-isomer has not been specifically reported in the literature, representing a gap in the physical characterization of this compound. For comparison, the E-isomer exhibits a melting point range of 49-51°C [2] [3] [4], suggesting that the Z-configuration may exhibit different solid-state packing arrangements that could influence its melting behavior.

Density and Refractive Index

The predicted density of (Z)-ethyl 2-cyano-3-ethoxyacrylate is 1.075 ± 0.06 g/cm³ [1]. This value is slightly lower than the reported density of the E-isomer (1.1 ± 0.1 g/cm³) [5], which may reflect differences in molecular packing efficiency between the stereoisomers. The Z-configuration typically results in less efficient molecular packing due to steric interactions, which could explain the marginally lower density.

Specific refractive index data for the Z-isomer are not available in the current literature. The E-isomer has a predicted refractive index of 1.45 [5], and similar values would be expected for the Z-isomer given the identical molecular composition and similar electronic properties.

Solubility Profile

The solubility characteristics of (Z)-ethyl 2-cyano-3-ethoxyacrylate follow patterns typical of ethyl acrylate derivatives. The compound exhibits very limited water solubility, with reported values less than 0.01 g/L at 20°C [3]. This poor aqueous solubility is attributed to the hydrophobic ethyl ester groups and the overall organic character of the molecule.

In contrast, the compound demonstrates good solubility in organic solvents, particularly chloroform and methanol [3]. This solubility pattern is consistent with the compound's moderate polarity, arising from the electron-withdrawing cyano group and the ester functionalities, which provide sufficient polarity for dissolution in polar organic solvents while maintaining organic solvent compatibility.

SolventSolubilityTemperature
Water<0.01 g/L20°C
ChloroformSolubleRoom temperature
MethanolSolubleRoom temperature

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides crucial structural information for (Z)-ethyl 2-cyano-3-ethoxyacrylate, particularly for distinguishing between Z and E stereoisomers. In ¹H Nuclear Magnetic Resonance spectra, the vinyl proton chemical shifts are diagnostic for stereochemical assignment [6] [7]. The Z-configuration typically shows characteristic coupling patterns and chemical shift differences compared to the E-isomer due to the different spatial arrangements of substituents around the double bond.

¹³C Nuclear Magnetic Resonance spectroscopy reveals key structural features, with the carbonyl carbon typically appearing around 162-164 ppm and the cyano carbon around 115-117 ppm [6] [7]. The ethoxy carbon signals provide additional structural confirmation, with the ether carbon appearing in the characteristic range for alkoxy substituents. The stereochemical configuration influences the chemical shifts of carbons adjacent to the double bond through spatial electronic effects.

Infrared Absorption Patterns

Infrared spectroscopy provides definitive functional group identification for (Z)-ethyl 2-cyano-3-ethoxyacrylate. The cyano group exhibits its characteristic sharp absorption at approximately 2200 cm⁻¹, arising from the highly polarized carbon-nitrogen triple bond [8] [9] [10]. This frequency is diagnostic for nitrile functionality and is particularly intense due to the large dipole moment change during vibration.

The ester carbonyl group shows a strong absorption in the 1600-1800 cm⁻¹ region, with the exact frequency influenced by conjugation with the adjacent double bond [8] [9]. The carbon-carbon double bond stretch appears around 1600-1650 cm⁻¹, though this absorption may overlap with carbonyl overtones. Additional characteristic absorptions include carbon-hydrogen stretching modes in the 2800-3100 cm⁻¹ region and carbon-oxygen stretching vibrations of both ester and ether functionalities in the 1000-1300 cm⁻¹ range [8] [9].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C≡N stretch~2200StrongNitrile group
C=O stretch1600-1800StrongEster carbonyl
C=C stretch1600-1650MediumAlkene
C-H stretch2800-3100MediumAlkyl/vinyl
C-O stretch1000-1300Medium-StrongEster/ether

Photoelectron Spectroscopic Analysis

While specific photoelectron spectroscopic data for (Z)-ethyl 2-cyano-3-ethoxyacrylate are not available in the literature, related cyanoacrylate compounds have been studied using this technique [11] [12]. Photoelectron spectroscopy provides information about ionization energies and electronic structure, particularly the highest occupied molecular orbital energy levels.

For related ethyl cyanoacrylate compounds, photoelectron spectroscopy reveals electron binding energies that reflect the electron-withdrawing influence of the cyano group [12]. The technique is particularly valuable for understanding the electronic properties that influence reactivity and chemical behavior. The presence of multiple functional groups (cyano, ester, ether) creates a complex electronic structure with multiple ionization events corresponding to different molecular orbitals.

Electronic Properties

Electron-Withdrawing Effects of Cyano Group

The cyano group in (Z)-ethyl 2-cyano-3-ethoxyacrylate functions as a powerful electron-withdrawing substituent through both inductive and resonance mechanisms [13] [14] [10]. The cyano group possesses a high Hammett parameter (σp = 0.66), indicating very strong electron-withdrawing character [10]. This electron withdrawal occurs through the highly electronegative nitrogen atom and the triple bond, which can accept electron density through resonance delocalization.

The electron-withdrawing effect significantly influences the molecule's electronic distribution, creating partial positive charges on adjacent carbon atoms and increasing the electrophilic character of the double bond [13] [10]. This electronic perturbation affects both chemical reactivity and physical properties, including dipole moment and intermolecular interactions. The polarized carbon-nitrogen triple bond, evidenced by the characteristic infrared absorption at 2200 cm⁻¹, demonstrates the significant charge separation within this functional group [10].

Influence of Ethoxy Substituent

The ethoxy substituent exhibits dual electronic effects that compete with the cyano group's influence [14] [15]. Through resonance, the ethoxy group can donate electron density via the oxygen lone pairs, partially counteracting the electron-withdrawing effect of the cyano group [14] [15]. However, the inductive effect of the electronegative oxygen atom simultaneously withdraws electron density through the sigma bond framework.

The net electronic effect of the ethoxy group depends on the relative magnitudes of these competing influences. In the context of (Z)-ethyl 2-cyano-3-ethoxyacrylate, the strong electron-withdrawing character of the cyano group dominates the overall electronic character of the molecule [13] [10]. The ethoxy group's resonance donation provides some electronic stabilization but does not overcome the significant electron deficiency created by the cyano substituent.

Stability Parameters

Thermal Stability

The thermal stability of (Z)-ethyl 2-cyano-3-ethoxyacrylate is influenced by the presence of multiple functional groups, each with distinct thermal decomposition pathways. Cyano compounds generally exhibit moderate thermal stability, with decomposition typically beginning at elevated temperatures [16] [17]. The ester functionality may undergo thermal hydrolysis or transesterification reactions under severe conditions.

Comparative studies on related cyanoacrylate compounds suggest thermal stability up to approximately 150°C before significant decomposition occurs [17] [18]. The Z-stereochemistry may influence thermal stability through differences in molecular packing and intermolecular interactions compared to the E-isomer. Thermal degradation products may include hydrogen cyanide, ethanol, and various organic fragments, necessitating appropriate safety precautions during high-temperature applications.

XLogP3

1

UNII

39N7KQP23A

Other CAS

94-05-3

Wikipedia

(2Z)-ethyl 2-cyano-3-ethoxyacrylate

Dates

Last modified: 08-16-2023

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